molecular formula C11H12ClN3O4S B156772 n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide CAS No. 10044-78-7

n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide

Cat. No. B156772
CAS RN: 10044-78-7
M. Wt: 317.75 g/mol
InChI Key: YDECWPVBRRGPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. It is a small molecule inhibitor of Janus kinase 3 (JAK3), which plays a key role in the signaling pathways of many immune cells. In

Mechanism Of Action

N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of many immune cells. JAK3 is a tyrosine kinase that phosphorylates and activates downstream signaling molecules involved in immune cell activation and proliferation. By inhibiting JAK3, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide can reduce the activity of these immune cells and decrease inflammation in the body.

Biochemical And Physiological Effects

N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has been shown to reduce inflammation in the body by inhibiting the activity of immune cells involved in the inflammatory response. It has also been shown to reduce the production of cytokines, which are signaling molecules involved in the immune response. In addition, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has been shown to reduce the activity of T cells, which play a key role in autoimmune diseases.

Advantages And Limitations For Lab Experiments

N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial sources. However, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide can be expensive, and its use may be limited by its specificity for JAK3. It may also have off-target effects on other tyrosine kinases, which could complicate data interpretation.

Future Directions

There are several future directions for research on n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide. One area of interest is the potential use of n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of more specific JAK3 inhibitors that could reduce off-target effects. Finally, research is needed to better understand the long-term effects of n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide on the immune system and its potential use in other disease states.

Synthesis Methods

The synthesis of n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide involves several steps, including the reaction of 3-chloroaniline with ethyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate to form an intermediate compound. This intermediate is then reacted with 1,3-propanesultone to produce the final product, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of many immune cells. By inhibiting JAK3, n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide can reduce the activity of these immune cells and decrease inflammation in the body. Clinical trials have shown promising results for the use of n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide in treating these autoimmune diseases.

properties

CAS RN

10044-78-7

Product Name

n-(3-Chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide

Molecular Formula

C11H12ClN3O4S

Molecular Weight

317.75 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide

InChI

InChI=1S/C11H12ClN3O4S/c12-7-2-1-3-8(6-7)15-20(18,19)5-4-9-10(16)14-11(17)13-9/h1-3,6,9,15H,4-5H2,(H2,13,14,16,17)

InChI Key

YDECWPVBRRGPND-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)CCC2C(=O)NC(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)CCC2C(=O)NC(=O)N2

Other CAS RN

10044-78-7

synonyms

N-(3-chlorophenyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide

Origin of Product

United States

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